2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-
Overview
Description
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a hydroxy group at the 7th position and an iodine atom at the 8th position on the benzopyran ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- typically involves the iodination of 7-hydroxycoumarin. One common method is the electrophilic substitution reaction where iodine is introduced to the 8th position of the benzopyran ring. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-8-oxo-2H-1-benzopyran-2-one.
Reduction: Formation of 7-hydroxy-2H-1-benzopyran-2-one.
Substitution: Formation of various 7-hydroxy-8-substituted-2H-1-benzopyran-2-one derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer.
Industry: Used in the development of fluorescent probes and dyes due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2H-1-benzopyran-2-one (Umbelliferone): Lacks the iodine atom, making it less reactive in certain chemical reactions.
7-Methoxy-2H-1-benzopyran-2-one (Herniarin): Contains a methoxy group instead of a hydroxy group, altering its chemical and biological properties.
7,8-Dihydroxy-2H-1-benzopyran-2-one (Fraxetin): Contains an additional hydroxy group, increasing its potential for hydrogen bonding.
Uniqueness
The presence of both a hydroxy group and an iodine atom in 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- makes it unique among coumarin derivatives. This combination of functional groups enhances its reactivity and potential for forming diverse chemical and biological interactions.
Properties
IUPAC Name |
7-hydroxy-8-iodochromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO3/c10-8-6(11)3-1-5-2-4-7(12)13-9(5)8/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQBFNVKLBJCEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215965 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65763-00-0 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065763000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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